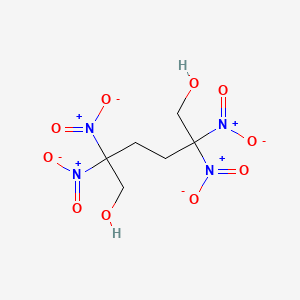
2,2,5,5-Tetranitro-1,6-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetranitro-1,6-hexanediol is an organic compound with the molecular formula C6H10N4O10 It is known for its unique structure, which includes four nitro groups attached to a hexanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetranitro-1,6-hexanediol typically involves the nitration of 1,6-hexanediol. The process includes the following steps:
Nitration Reaction: 1,6-hexanediol is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the hexanediol molecule.
Purification: The reaction mixture is then neutralized and purified to isolate the desired product. This may involve recrystallization or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial nitration reactors to handle larger quantities of 1,6-hexanediol and nitrating agents.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.
Advanced Purification: Employing advanced purification methods such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetranitro-1,6-hexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Diamino derivatives.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,2,5,5-Tetranitro-1,6-hexanediol has several scientific research applications, including:
Materials Science: Used in the development of high-energy materials and explosives due to its high nitrogen content.
Chemistry: Serves as a precursor for synthesizing other complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetranitro-1,6-hexanediol involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including:
Electron Transfer: The nitro groups can participate in electron transfer reactions, influencing redox processes.
Nucleophilic Attack: The compound can undergo nucleophilic attack at the nitro positions, leading to substitution reactions.
Hydrogen Bonding: The hydroxyl groups in the hexanediol backbone can form hydrogen bonds, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,2,5,5-Tetranitro-1,6-hexanediol can be compared with other similar compounds, such as:
1,6-Hexanediol: The parent compound without nitro groups, used in polymer production.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated derivative with different chemical properties.
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: Another nitro compound with applications in high-energy materials.
The uniqueness of this compound lies in its specific arrangement of nitro groups and the resulting chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
89489-12-3 |
|---|---|
Molecular Formula |
C6H10N4O10 |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2,2,5,5-tetranitrohexane-1,6-diol |
InChI |
InChI=1S/C6H10N4O10/c11-3-5(7(13)14,8(15)16)1-2-6(4-12,9(17)18)10(19)20/h11-12H,1-4H2 |
InChI Key |
HZRYMASSDDURDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)([N+](=O)[O-])[N+](=O)[O-])C(CO)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















